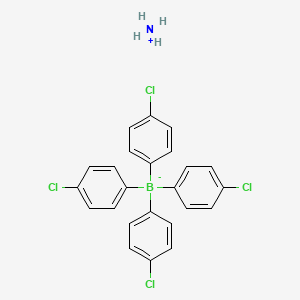

Ammonium tetrakis(4-chlorophenyl)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonium tetrakis(4-chlorophenyl)borate is a useful research compound. Its molecular formula is C24H20BCl4N and its molecular weight is 475 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Properties

Ammonium tetrakis(4-chlorophenyl)borate is characterized by its high lipophilicity, which enhances its utility in various electrochemical applications. The compound acts as an anionic additive, improving the selectivity and sensitivity of ion-selective electrodes (ISEs) and biosensors by creating a stable environment for target ions.

Electrochemical Sensors

This compound is commonly used in the development of electrochemical sensors due to its ability to form stable ion-ionophore complexes. These complexes are essential for accurate detection of specific ions in complex biological samples.

Case Study: Heavy Metal Detection

A study demonstrated the use of ETH 500 in sensors designed for detecting heavy metals in water. The sensor exhibited high sensitivity with limits of detection (LOD) as low as 0.1 µg/L, showcasing the compound's effectiveness in environmental monitoring.

Biosensors

The compound plays a crucial role in the development of biosensors for detecting biomolecules such as glucose and lactate. Its lipophilic nature allows for better interaction with target analytes, leading to enhanced electrochemical responses.

Case Study: Glucose Monitoring

In glucose sensors, ETH 500 was integrated into the sensing membrane, achieving a linear detection range from 1 to 100 µM with a LOD of 215 nM. This performance highlights its potential in clinical diagnostics.

Ion-Selective Electrodes (ISEs)

This compound is utilized as an additive in ISEs to improve their performance by reducing membrane resistance and enhancing ion transport efficiency.

Medical Diagnostics

ETH 500 is also employed in medical diagnostics where precise measurement of ions is critical. Its application extends to point-of-care (PoC) technologies that require rapid and accurate results.

Research on Biological Systems

In biological research, this compound has been used to develop microelectrodes capable of measuring ammonium concentrations in small sample volumes, thereby facilitating studies on nitrogen metabolism in organisms like Drosophila melanogaster.

Propiedades

Número CAS |

215857-51-5 |

|---|---|

Fórmula molecular |

C24H20BCl4N |

Peso molecular |

475 g/mol |

Nombre IUPAC |

azanium;tetrakis(4-chlorophenyl)boranuide |

InChI |

InChI=1S/C24H16BCl4.H3N/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;1H3/q-1;/p+1 |

Clave InChI |

FQYFKFDZPWJRQL-UHFFFAOYSA-O |

SMILES |

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[NH4+] |

SMILES canónico |

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[NH4+] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.